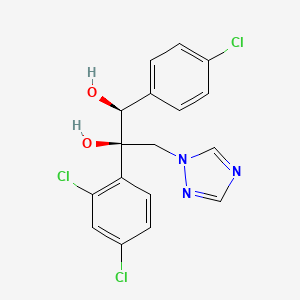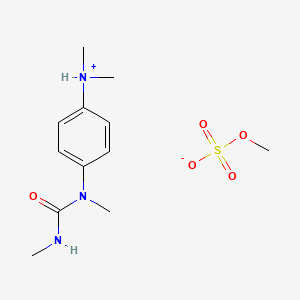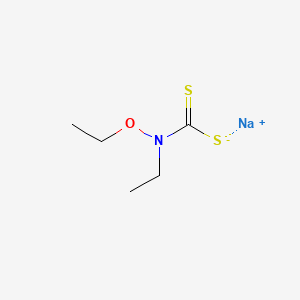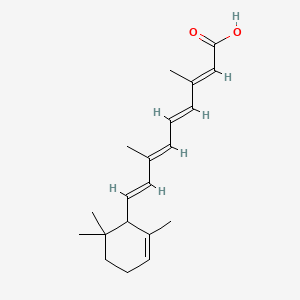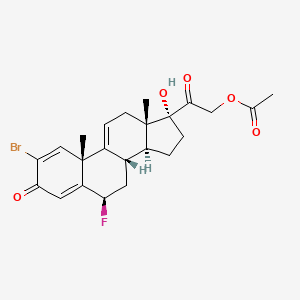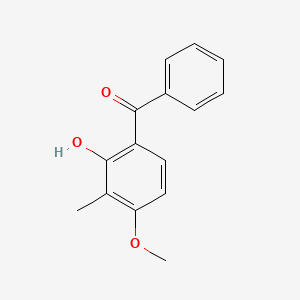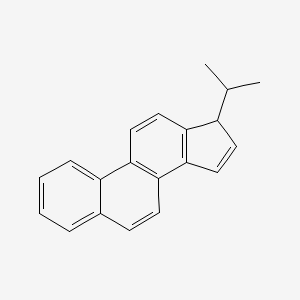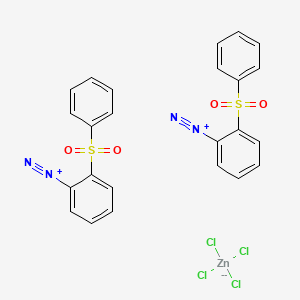
Pyrostib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrostib involves several steps, starting with the preparation of precursor materials. The synthetic route typically includes the following steps:
Precursor Preparation: The initial step involves the preparation of precursor materials, which are essential for the synthesis of this compound.
Reaction Conditions: The reaction conditions for the synthesis of this compound include specific temperature, pressure, and solvent conditions to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as chemical vapor deposition, thermal vapor deposition, and roll-to-roll fabrication techniques. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Pyrostib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions involve the use of reducing agents to convert this compound to its reduced form.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other atoms or groups.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions vary depending on the desired product and include specific temperature, pressure, and solvent conditions .
Major Products: The major products formed from these reactions include various derivatives of this compound, which have unique properties and applications in different fields.
Aplicaciones Científicas De Investigación
Pyrostib has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Industry: In industrial applications, this compound is used in the production of advanced materials and as a component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of Pyrostib involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, altering their structure and function. This interaction leads to various downstream effects, including changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds: Pyrostib is similar to other compounds such as pyrrolone and pyrrolidinone derivatives, which are known for their biological activities and applications in medicinal chemistry.
Uniqueness: What sets this compound apart from these similar compounds is its unique chemical structure and properties, which make it suitable for a broader range of applications. This compound’s versatility and effectiveness in various fields highlight its significance in scientific research and industrial applications .
Propiedades
Número CAS |
147-66-0 |
|---|---|
Fórmula molecular |
C12H5Na4O16S4Sb |
Peso molecular |
747.1 g/mol |
Nombre IUPAC |
tetrasodium;2-(2-hydroxy-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate |
InChI |
InChI=1S/2C6H6O8S2.4Na.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;/q;;4*+1;+3/p-7 |
Clave InChI |
IJCGLNFSBNSYME-UHFFFAOYSA-G |
SMILES canónico |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


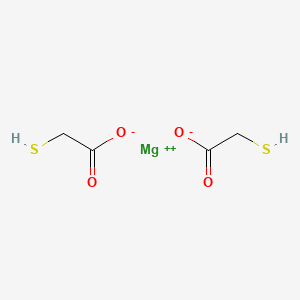
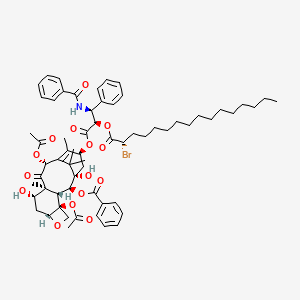
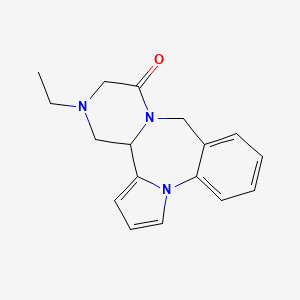
![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
